The compound is classified under heterocyclic compounds with nitrogen as a ring heteroatom. Its chemical structure can be denoted by the molecular formula and a molecular weight of approximately 169.22 g/mol. The compound is also associated with various CAS Registry Numbers, including 77-03-2, which facilitates its identification in chemical databases .
The synthesis of 3,3-diethyl-2-piperidinone can be achieved through several methods:
The organophotocatalyzed method is particularly notable for its efficiency and ability to produce high yields in a single reaction step. The reaction conditions typically involve light activation to facilitate the formation of the desired product from readily available starting materials.
3,3-Diethyl-2-piperidinone features a six-membered ring structure with one nitrogen atom. The structural representation can be described using various notations:
InChI=1S/C9H15NO2/c1-3-9(4-2)7(11)5-6-10-8(9)12/h3-6H2,1-2H3,(H,10,12)C(C)C1(CC)C(=O)CCNC1=OThe compound exhibits a melting point of approximately 104 °C .
3,3-Diethyl-2-piperidinone is versatile in terms of reactivity and can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3,3-diethyl-2-piperidinone primarily involves modulation of neurotransmitter systems in the central nervous system. It has been shown to enhance GABAergic inhibition, which is crucial for its anticonvulsant and anxiolytic properties. The compound's action on GABA receptors contributes to its effectiveness in reducing seizure activity and anxiety levels .
3,3-Diethyl-2-piperidinone has diverse applications in scientific research:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: